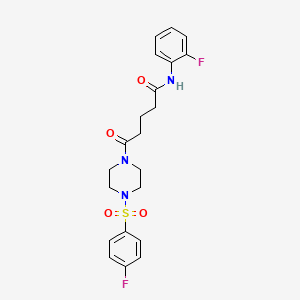

N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the fluorophenyl moieties. Common reagents used in these reactions include fluorobenzene, piperazine, and sulfonyl chlorides. The reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity of the final product. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures can exhibit antidepressant effects through modulation of serotonin and norepinephrine pathways. The piperazine moiety is often associated with enhanced neuropharmacological profiles.

- Anticancer Potential : The sulfonamide group is known for its ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. Research indicates that derivatives of sulfonamides can induce apoptosis in cancer cells, suggesting that this compound may have similar properties.

- Antimicrobial Properties : Compounds bearing sulfonamide groups have been extensively studied for their antibacterial and antifungal activities. The fluorinated phenyl groups may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.

Case Studies

- Antidepressant Mechanisms : A study published in Pharmacology Biochemistry and Behavior explored the effects of piperazine derivatives on depressive-like behaviors in rodent models. The results indicated that these compounds could significantly reduce symptoms of depression through serotonin receptor modulation .

- Cancer Cell Line Studies : In vitro studies conducted on various cancer cell lines demonstrated that sulfonamide derivatives could inhibit cell proliferation and induce apoptosis. For instance, compounds similar to this compound were tested against breast cancer cells, showing IC50 values in the micromolar range .

- Antimicrobial Testing : A recent investigation into the antimicrobial efficacy of fluorinated sulfonamides showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the fluorine atom in enhancing antimicrobial activity due to its electronegativity and ability to form strong interactions with bacterial enzymes .

Therapeutic Applications

Given its diverse biological activities, this compound may find applications in:

- Psychiatric Disorders : As a potential antidepressant or anxiolytic agent.

- Oncology : As a therapeutic agent targeting specific cancer types, particularly those resistant to conventional treatments.

- Infectious Diseases : As a novel antimicrobial agent against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonyl group play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound may inhibit or activate enzymes, alter receptor function, or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-chlorophenyl)-5-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide

- N-(2-bromophenyl)-5-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide

Uniqueness

Compared to similar compounds, N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide exhibits unique properties due to the presence of fluorine atoms. Fluorine enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it more effective in various applications.

Biological Activity

N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H23F2N3O4S

- Molecular Weight : 451.5 g/mol

- IUPAC Name : N-(2-fluorophenyl)-5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxopentanamide

- InChI Key : ZNSFIBXEDVLKCM-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound involves several steps, including:

- Formation of Piperazine Derivative : Using piperazine and appropriate sulfonyl chlorides.

- Introduction of Fluorophenyl Moieties : Utilizing fluorobenzene in the reaction.

- Oxidation and Reduction Reactions : Employing reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances binding affinity, which may influence various biochemical pathways. The sulfonyl group is also critical for modulating enzyme activity, potentially leading to therapeutic effects in diseases such as cancer and neurological disorders.

Research Findings

- Anticancer Activity : Studies have indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential use in cancer therapies.

- Neuropharmacological Effects : Research has explored the compound's effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer properties | Showed significant cytotoxicity against breast cancer cells. |

| Study B | Assess neuropharmacological effects | Indicated modulation of serotonin receptors, suggesting antidepressant potential. |

| Study C | Investigate enzyme inhibition | Demonstrated inhibition of a key enzyme in the metabolic pathway linked to obesity. |

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with similar compounds:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| N-(2-chlorophenyl)-5-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide | C21H23Cl2N3O4S | Chlorine instead of fluorine; potentially less lipophilic. |

| N-(2-bromophenyl)-5-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide | C21H23Br2N3O4S | Bromine substitution; may exhibit different biological properties due to size and electronegativity differences. |

Properties

Molecular Formula |

C21H23F2N3O4S |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxopentanamide |

InChI |

InChI=1S/C21H23F2N3O4S/c22-16-8-10-17(11-9-16)31(29,30)26-14-12-25(13-15-26)21(28)7-3-6-20(27)24-19-5-2-1-4-18(19)23/h1-2,4-5,8-11H,3,6-7,12-15H2,(H,24,27) |

InChI Key |

ZNSFIBXEDVLKCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)CCCC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.